2-Amino-3-phenylpropanenitrile
Overview
Description
2-Amino-3-phenylpropanenitrile is an organic compound with the molecular formula C9H10N2 It is a nitrile derivative, characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. Another method includes the reduction of this compound using diisobutylaluminium hydride (DIBAL-H), which yields 3-phenyl-1,2-diaminopropane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylpropanenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of corresponding carboxylic acids or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride (LiAlH4), diisobutylaluminium hydride (DIBAL-H).
Hydrolysis Agents: Thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3).
Major Products Formed:
Reduction Products: Primary amines.
Hydrolysis Products: Carboxylic acids, amides.
Scientific Research Applications
2-Amino-3-phenylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-amino-3-phenylpropanenitrile exerts its effects is not well-documented. its reactivity can be attributed to the presence of the nitrile and amino groups, which can participate in various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparison with Similar Compounds
Benzyl cyanide: Similar in structure but lacks the amino group.
Phenylacetonitrile: Similar nitrile group but different substitution pattern.
2-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Amino-3-phenylpropanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
2-amino-3-phenylpropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-75-4 | |
Record name | 2-Amino-3-phenylpropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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